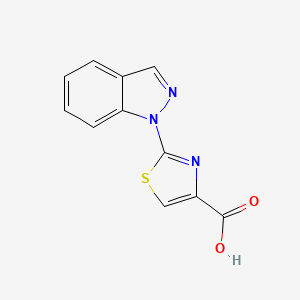

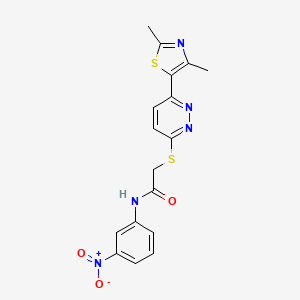

2-(1H-吲唑-1-基)噻唑-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss various thiazole carboxylic acid derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential biological activities, including fungicidal and antiviral properties, as well as their use in assessing occupational exposure to harmful substances like carbon disulfide .

Synthesis Analysis

The synthesis of thiazole carboxylic acid derivatives can involve several steps, including diazotization, cyclization, and substitution reactions. For instance, diazotization of 2-amino-1,3,4-thiadiazoles leads to the formation of 1,3,4-thiadiazole-2-diazonium sulfates, which can be converted to 2-azido-1,3,4-thiadiazoles. These azides can then react with other compounds to form triazole carboxylic acid derivatives . Additionally, Friedel–Crafts intramolecular cyclization of 2-substituted 5-phenylthiazole-4-carboxylic acids can lead to the formation of indeno[2,1-d]thiazoles . These methods highlight the versatility of thiazole carboxylic acids in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole carboxylic acid derivatives can be confirmed using various analytical techniques such as melting points, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and high-resolution mass spectrometry (HRMS) or elemental analysis . The crystal packing of these molecules can be influenced by intermolecular π–π contacts, which are independent of the nature of the substituent .

Chemical Reactions Analysis

Thiazole carboxylic acid derivatives can undergo a range of chemical reactions. For example, the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives involves the reaction of azido-thiadiazoles or azido-thiazoles with other compounds under specific conditions, such as the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) . The ability to form various derivatives through chemical transformations is indicative of the reactivity and functional versatility of the thiazole carboxylic acid core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxylic acid derivatives can be quite diverse, depending on the specific substituents and functional groups present. These properties can be tailored to enhance biological activity, as seen in the case of compounds exhibiting fungicidal and antiviral activities . The compound methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for example, has shown significant in vivo antifilarial activity and in vitro antileukemic activity . The detection limits, recovery rates, and spectral purity of these compounds can be determined using high-performance liquid chromatography (HPLC) and UV-vis detection, as demonstrated in the analysis of urinary 2-thioxothiazolidine-4-carboxylic acid .

科学研究应用

抗精子发生剂

Corsi 和 Palazzo(1976 年)的一项研究讨论了合成一系列卤代 1-苄基吲唑-3-羧酸,它们与 2-(1H-吲唑-1-基)噻唑-4-甲酸有关。这些化合物表现出有效的抗精子发生活性,影响睾丸重量并抑制精子发生(Corsi 和 Palazzo,1976)。

抗菌活性

Gautam、Gautam 和 Chaudhary(2018 年)和(2015 年)的研究探索了新型吲唑基噻唑衍生物的合成,包括类似于 2-(1H-吲唑-1-基)噻唑-4-甲酸的衍生物。发现这些化合物具有显着的抗菌和抗真菌活性(Gautam、Gautam 和 Chaudhary,2018); (Gautam 和 Chaudhary,2015)。

结构和构象研究

Kaiser 等人(2000 年)分析了 X 射线晶体结构,并对含有噻唑的新型二肽和三肽模拟物的 Boc 保护衍生物进行了从头算计算。这些研究有助于理解此类化合物的结构和构象性质,这对于它们在各个领域的潜在应用至关重要(Kaiser 等,2000)。

新型杂环化合物

Bilokin 和 Gella(1998 年)报道了六氢-2H-吲唑、噻唑和香豆素部分相结合的新型杂环化合物的立体选择性合成。此类化合物具有一系列生物活性,表明它们在治疗应用中的潜力(Bilokin 和 Gella,1998)。

三唑衍生物的合成

Pokhodylo 等人(2018 年)探索了从 2-叠氮-1,3-噻唑合成 1,2,3-三唑-4-羧酸衍生物。这项研究有助于噻唑化合物的化学多功能性及其在合成新型衍生物中的潜力(Pokhodylo 等,2018)。

作用机制

Target of Action

Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .

Mode of Action

For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .

Biochemical Pathways

For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

未来方向

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

属性

IUPAC Name |

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXHSOGPUXLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)

![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)